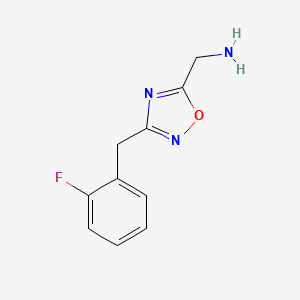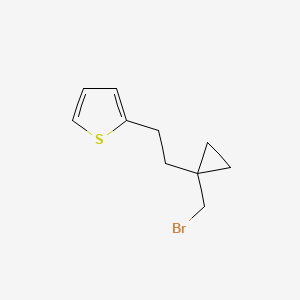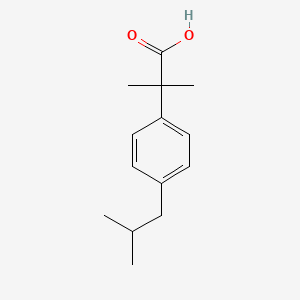
Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)- is a chemical compound with the molecular formula C14H20O2 It is known for its unique structure, which includes a benzene ring attached to an acetic acid moiety with additional methyl and isobutyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)- typically involves the alkylation of benzeneacetic acid derivatives. One common method includes the Friedel-Crafts alkylation reaction, where benzeneacetic acid is reacted with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are employed to produce the compound in bulk quantities while maintaining high standards of quality.
化学反応の分析
Types of Reactions
Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
類似化合物との比較
Similar Compounds
Phenylacetic acid: Similar structure but lacks the additional methyl and isobutyl groups.
Ibuprofen: Contains a similar isobutylphenyl group but has a different overall structure and pharmacological profile.
2-Phenylpropionic acid: Similar backbone but differs in the positioning and type of substituents.
Uniqueness
Benzeneacetic acid, alpha,alpha-dimethyl-4-(2-methylpropyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
特性
CAS番号 |
95499-72-2 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
2-methyl-2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H20O2/c1-10(2)9-11-5-7-12(8-6-11)14(3,4)13(15)16/h5-8,10H,9H2,1-4H3,(H,15,16) |
InChIキー |
AZPUUNIFABPZND-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




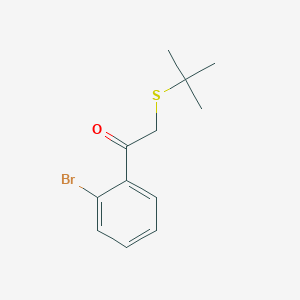



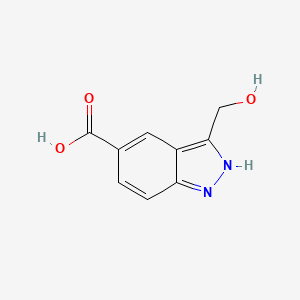


![1H,4H,5H,6H-Cyclopenta[C]pyrazol-4-OL](/img/structure/B13543219.png)
